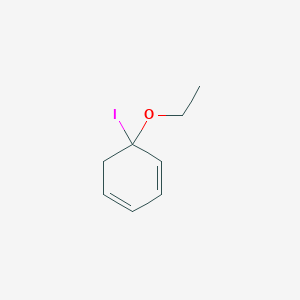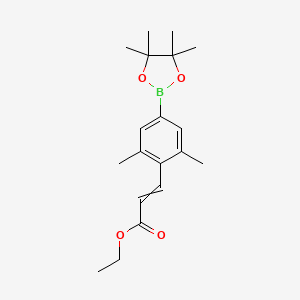![molecular formula C13H13NO2 B14000799 4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthesis methods. These methods include the Wurtz-Fittig reaction, Ullmann reaction, and other electrophilic substitution reactions . These reactions are chosen based on their efficiency, yield, and the specific functional groups required in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
3-Hydroxybiphenyl: Used in the synthesis of various organic compounds.
1,1’-Biphenyl-4,4’-dicarboxylic acid: Utilized in the production of polymers and other materials.
Uniqueness
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide is unique due to its specific functional groups, which can impart distinct chemical and biological properties. Its combination of a hydroxyl group and a carboxamide group makes it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-hydroxy-4-phenylcyclohexa-2,4-diene-1-carboxamide |
InChI |
InChI=1S/C13H13NO2/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-8,16H,9H2,(H2,14,15) |
Clé InChI |
RVHSQJBUCQCFSM-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C=CC1(C(=O)N)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid](/img/structure/B14000718.png)





![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)

![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)



